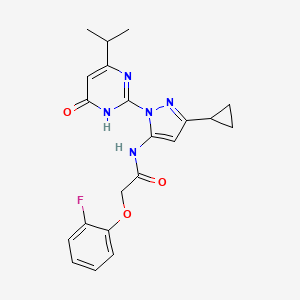
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H32N4O7 and its molecular weight is 560.607. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Complex organic molecules, such as the one mentioned, are often synthesized through multi-step reaction sequences to study their structure-activity relationships. For instance, Dangi et al. (2010) described the synthesis of a series of compounds via a multistep reaction sequence, starting from ethyl acetoacetate, arylaldehydes, and ammonia. The synthesized compounds were analyzed using elemental analysis, IR, 1H NMR, and mass spectral data, highlighting the importance of detailed structural characterization in understanding the properties of such complex molecules (Dangi, R., Hussain, N., Sain, D. K., & Talesara, G. L., 2010).
Potential Biological Activities
Research on similar compounds often aims to discover new therapeutic agents. For example, compounds with structural similarities have been explored for their anti-inflammatory and analgesic activities, as well as their potential as cyclooxygenase inhibitors, which could lead to the development of new medications for pain and inflammation management (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Pharmacokinetics and Metabolism
Understanding how compounds are metabolized in the body is crucial for drug development. Studies like the one conducted by Erve et al. (2007) on prazosin, a compound with a similar quinazoline structure, provide insights into the in vitro biotransformation of such compounds in liver microsomes and hepatocytes, using liquid chromatography/tandem mass spectrometry for metabolite characterization. This research is fundamental in predicting the behavior of new compounds within biological systems and assessing their safety and efficacy (Erve, J., Vashishtha, S., Demaio, W., & Talaat, R., 2007).
Propriétés
Numéro CAS |
1223923-18-9 |
|---|---|
Nom du produit |
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide |
Formule moléculaire |
C30H32N4O7 |
Poids moléculaire |
560.607 |
Nom IUPAC |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H32N4O7/c1-39-25-15-23-24(16-26(25)40-2)33(19-27(35)32-12-4-3-5-13-32)30(38)34(29(23)37)18-20-8-10-21(11-9-20)28(36)31-17-22-7-6-14-41-22/h6-11,14-16H,3-5,12-13,17-19H2,1-2H3,(H,31,36) |
Clé InChI |
XVZJWAPLCRQQJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)
![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)
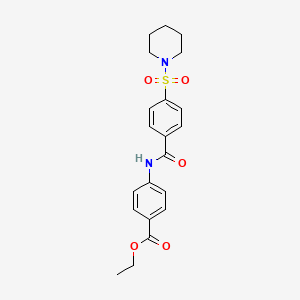
![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)

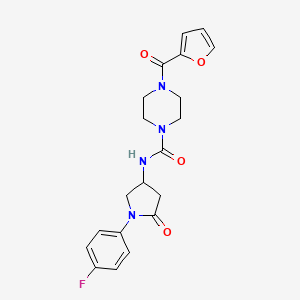
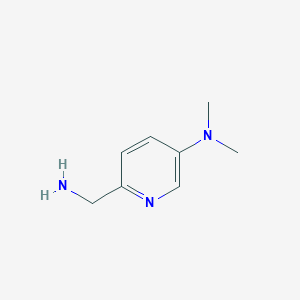

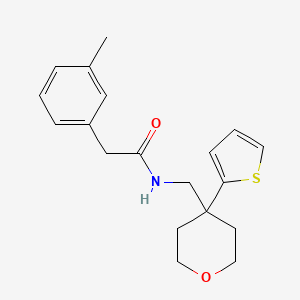
![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)
